7-[4-nitro-3-(trifluoromethyl)phenoxy]-2H-chromen-2-one 7-[4-nitro-3-(trifluoromethyl)phenoxy]-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14521203
InChI: InChI=1S/C16H8F3NO5/c17-16(18,19)12-7-10(4-5-13(12)20(22)23)24-11-3-1-9-2-6-15(21)25-14(9)8-11/h1-8H
SMILES:
Molecular Formula: C16H8F3NO5
Molecular Weight: 351.23 g/mol

7-[4-nitro-3-(trifluoromethyl)phenoxy]-2H-chromen-2-one

CAS No.:

Cat. No.: VC14521203

Molecular Formula: C16H8F3NO5

Molecular Weight: 351.23 g/mol

* For research use only. Not for human or veterinary use.

7-[4-nitro-3-(trifluoromethyl)phenoxy]-2H-chromen-2-one -

Specification

Molecular Formula C16H8F3NO5
Molecular Weight 351.23 g/mol
IUPAC Name 7-[4-nitro-3-(trifluoromethyl)phenoxy]chromen-2-one
Standard InChI InChI=1S/C16H8F3NO5/c17-16(18,19)12-7-10(4-5-13(12)20(22)23)24-11-3-1-9-2-6-15(21)25-14(9)8-11/h1-8H
Standard InChI Key VAVYWFZAWDNDKK-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC2=C1C=CC(=O)O2)OC3=CC(=C(C=C3)[N+](=O)[O-])C(F)(F)F

Introduction

7-[4-nitro-3-(trifluoromethyl)phenoxy]-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins, which are renowned for their diverse biological activities. This compound features a chromene backbone with a nitro and trifluoromethyl substituent on the phenoxy group, making it of interest in medicinal chemistry and materials science. The presence of these functional groups enhances its lipophilicity and potential reactivity, contributing to its unique chemical properties.

Synthesis and Chemical Reactions

The synthesis of 7-[4-nitro-3-(trifluoromethyl)phenoxy]-2H-chromen-2-one typically involves a multi-step process starting with materials such as 4-nitrophenol and trifluoromethylated phenolic derivatives. Common reagents for chemical reactions include reducing agents like lithium aluminum hydride for reduction and electrophiles such as bromine or iodine for substitution reactions.

Biological Activity and Applications

This compound has been explored for its potential biological activities, including interactions with various biological targets. Its unique combination of nitro and trifluoromethyl groups enhances its chemical reactivity and biological activity compared to other coumarin derivatives. Potential applications include pharmaceuticals and research in medicinal chemistry.

Comparison with Similar Compounds

Compound NameStructureUnique Features
7-hydroxycoumarinKnown for its anticoagulant properties.
FlutamideA nonsteroidal antiandrogen used in prostate cancer treatment.
3-(trifluoromethyl)phenolServes as a precursor for various fluorinated compounds.

Research Findings and Future Directions

Research on 7-[4-nitro-3-(trifluoromethyl)phenoxy]-2H-chromen-2-one highlights its potential in medicinal chemistry due to its enhanced biological properties. Further studies are needed to fully explore its therapeutic applications and to understand its interactions at the molecular level with biological targets.

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